N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
Overview
Description
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Circular Dichroism Spectra in Metal Complexes
N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine forms chelate rings with metals. Studies on cobalt(III) and platinum(II) complexes reveal that this compound's bulky tert-butyl group limits solvation at adjacent NH2 groups compared to methyl derivatives, affecting the circular dichroism spectra and solvation effects (Hawkins & Martin, 1982).
2. Self-Assembly in Molecular Arrays
This compound is involved in self-assembly directed by NH⋅⋅⋅O hydrogen bonding. It interacts with certain acids to form host–guest complexes and molecular arrays, with structural motifs useful in designing layered molecular structures (Armstrong et al., 2002).
3. Asymmetric Copper Complexes
Asymmetric copper complexes using N2S2 compounds protected through tert-butylation demonstrate stability and distinct geometrical structures. These complexes have potential applications in asymmetric synthesis and catalysis (Nation, Taylor, & Wainwright, 1996).
4. Intermediate for Asymmetric Synthesis of Amines
This compound derivatives are versatile intermediates for asymmetric synthesis of amines, offering routes to synthesize a wide range of enantioenriched amines. This is crucial in the preparation of biologically active molecules and natural products (Ellman, Owens, & Tang, 2002).
5. Evaporation-Induced Self-Assembly in Nanocomposite Films
This compound plays a role in evaporation-induced self-assembly, organizing and binding functionalized organic materials into ordered nanochannels. This application is significant in creating materials with unique photoluminescent properties and improved hardness (Wahab, Sudhakar, Yeo, & Sellinger, 2008).
6. Alzheimer's Therapy
Derivatives of this compound have been evaluated for their potential use in Alzheimer's disease therapy, particularly in disrupting aberrant metal-peptide interactions, which is a promising therapeutic strategy (Storr et al., 2009).
Properties
IUPAC Name |
N'-tert-butyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(2,3)13(7-6-12)9-10-5-4-8-14-10/h4-5,8H,6-7,9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXGLKKSXIDITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCN)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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